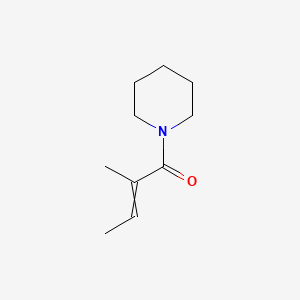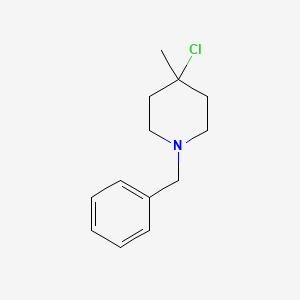
Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(2-methyl-1-oxo-2-butenyl)-: is an organic compound with the molecular formula C10H17NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 2-methyl-1-oxo-2-butenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- typically involves the reaction of piperidine with a suitable acylating agent. One common method is the acylation of piperidine with 2-methyl-1-oxo-2-butenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the piperidine nitrogen, allowing it to participate in various chemical reactions. Its biological activity is attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
- Piperidine, 1-(1-oxo-2-butenyl)-
- 2-Methyl-1-(1-piperidinyl)-2-buten-1-one
Comparison: Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- is unique due to the presence of the 2-methyl substituent, which can influence its reactivity and biological activity. Compared to Piperidine, 1-(1-oxo-2-butenyl)-, the additional methyl group can enhance its steric properties, potentially leading to different reaction pathways and biological interactions. Similarly, 2-Methyl-1-(1-piperidinyl)-2-buten-1-one shares structural similarities but may exhibit distinct chemical and biological properties due to variations in the position and nature of substituents.
Propriétés
Numéro CAS |
54533-29-8 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
2-methyl-1-piperidin-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C10H17NO/c1-3-9(2)10(12)11-7-5-4-6-8-11/h3H,4-8H2,1-2H3 |
Clé InChI |
AASUNBIGKXSKNF-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C(=O)N1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)






![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)

![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)

![1-[2-(Diethylamino)ethyl]cyclopentanol](/img/structure/B13948471.png)
